Cas no 4803-27-4 (Anthramycin)

Anthramycin structure
Anthramycin 화학적 및 물리적 성질
이름 및 식별자
-
- Anthramycin
- Antramycin
- 3-(9,11-dihydroxy-8-methyl-5-oxo-5,10,11,11a-tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-2-yl)-acrylamide
- (11R,11aS)-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo<
- 2,1-c>
- <
- 1,4>
- benzodiazepin-2-trans-acrylamid
- (11R,11aS)-5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo<2,1-c><1,4>benzodiazepin-2-trans-acrylamid
- 4803-27-4
- Antramycine
- Antramycin [INN]
- Antramycinum
- (E)-3-[(6R,6aS)-4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide
- Antramicina [INN-Spanish]
- ANTHRAMYCIN [MI]
- UNII-0WZD9Y66WN
- Ro 5-9000
- (2E)-3-((11R,11AS)-5,10,11,11A-TETRAHYDRO-9,11-DIHYDROXY-8-METHYL-5-OXO-1H-PYRROLO(2,1-C)(1,4)BENZODIAZEPIN-2-YL)-2-PROPENAMIDE
- 0WZD9Y66WN
- CHEBI:40699
- 1H-Pyrrolo(2,1-c)(1,4)benzodiazepine-2-acrylamide, 5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-, (E)-
- DA-50492
- Anthramycin [USAN]
- Antramycine [INN-French]
- 2-Propenamide, 3-(5,10,11,11a-tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo(2,1-c)(1,4)benzodiazepin-2-yl)-, (E)-
- (E)-5,10,11,11a-Tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo(2,1-c)(1,4)-benzodiazepine-2-acrylamide
- HY-150036
- (E)-5,10,11,11a-Tetrahydro-9,11-dihydroxy-8-methyl-5-oxo-1H-pyrrolo[2,1-c][1,4]-benzodiazepine-2-acrylamide
- Antramycinum [INN-Latin]
- ANTRAMYCIN [WHO-DD]
- DTXSID801023388
- (2E)-3-[(11R,11aS)-9,11-dihydroxy-8-methyl-5-oxo-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]prop-2-enamide
- CS-0565105
- Antramicina
-
- 인치: InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)
- InChIKey: VGQOVCHZGQWAOI-UHFFFAOYSA-N
- 미소: Cc1ccc2c(NC(O)C3CC(\C=C/C(N)=O)=CN3C2=O)c1O |c:16|
계산된 속성
- 정밀분자량: 315.12200
- 동위원소 질량: 315.122
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 5
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 2
- 복잡도: 574
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0
- 토폴로지 분자 극성 표면적: 116A^2
실험적 성질
- 밀도: 1.1817 (rough estimate)
- 융해점: 191°C
- 비등점: 454.88°C (rough estimate)
- 플래시 포인트: 364.974 ℃
- 굴절률: 1.6500 (estimate)
- PSA: 115.89000
- LogP: 1.36060
- 비선광도: D25 +930° (DMF)
Anthramycin 관련 문헌
-
1. Synthesis of the 5,11-dioxo-1H-pyrrolo[2,1-c][1,4]benzodiazepine nucleus of anthramycin and related natural productsRobert V. Stevens,Robert M. Cory,Sandra Rossen J. Chem. Soc. Chem. Commun. 1975 742
-
Xiaohui Yan Nat. Prod. Rep. 2022 39 703
-
J. Janata,Z. Kamenik,R. Gazak,S. Kadlcik,L. Najmanova Nat. Prod. Rep. 2018 35 257
-
Khondaker M. Rahman,Colin H. James,David E. Thurston Org. Biomol. Chem. 2011 9 1632
-
Khondaker M. Rahman,David E. Thurston Chem. Commun. 2009 2875
4803-27-4 (Anthramycin) 관련 제품
- 2493983-81-4(INNYA-23060804)
- 2229212-42-2(1,1-dimethyl-3-(prop-2-yn-1-yl)cyclohexane)
- 338792-90-8(N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide)
- 932711-54-1(3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione)
- 1804099-90-8(Ethyl 6-nitronicotinate)
- 1788531-91-8(1-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}-2,3-dihydro-1H-indole)
- 2229132-89-0(2-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carboxylic acid)
- 51622-67-4(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid)
- 1339672-02-4(1-Cyclopropyl-2-(2,5-dichlorophenyl)sulfanylethanone)
- 2228768-29-2(tert-butyl N-3-(1-amino-3-hydroxy-2-methylpropan-2-yl)phenylcarbamate)
추천 공급업체
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

钜澜化工科技(青岛)有限公司
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량
